molecular formula C11H13NO4 B2410358 2-(2-Phenoxypropanamido)acetic acid CAS No. 886-57-7

2-(2-Phenoxypropanamido)acetic acid

Cat. No.: B2410358
CAS No.: 886-57-7
M. Wt: 223.228
InChI Key: HQTYAFXQEWULMT-UHFFFAOYSA-N
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Description

2-(2-Phenoxypropanamido)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . The compound is known for its unique structure, which includes a phenoxy group attached to a propanamido moiety, further linked to an acetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxypropanamido)acetic acid typically involves the reaction of phenoxypropanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxypropanamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Phenoxypropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its phenoxy group allows it to interact with hydrophobic pockets in proteins, while the amido and acetic acid groups can form hydrogen bonds with active sites . These interactions can lead to changes in the activity of enzymes and other proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenoxypropanamido)acetic acid is unique due to its combination of a phenoxy group, a propanamido moiety, and an acetic acid group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

IUPAC Name

2-(2-phenoxypropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(11(15)12-7-10(13)14)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTYAFXQEWULMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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